Methyl 3-(methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 3-(methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes a thienyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a suitable pyridine derivative, followed by the introduction of the thienyl group and subsequent cyclization to form the isoxazolo[5,4-b]pyridine ring system. The final step involves esterification to introduce the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 3-(methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[3’,4’4,5]thieno[2,3-b]pyridines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Methyl 2-phenylhexahydro-2H-isoxazolo[2,3-a]pyridine-3-carboxylate: Another related compound with a different substitution pattern.
Uniqueness
Methyl 3-(methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thienyl group and a carboxylate ester makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H14N2O3S |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
methyl 3-propan-2-yl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C15H14N2O3S/c1-8(2)13-12-9(15(18)19-3)7-10(11-5-4-6-21-11)16-14(12)20-17-13/h4-8H,1-3H3 |
InChI Key |
LRJBBVYLJCTLAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC2=C1C(=CC(=N2)C3=CC=CS3)C(=O)OC |
Origin of Product |
United States |
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